molecular formula C20H17N3O5S B4621080 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE CAS No. 6089-36-7

2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B4621080
CAS No.: 6089-36-7
M. Wt: 411.4 g/mol
InChI Key: QLGHFIUDSTXBIP-YBEGLDIGSA-N
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Description

The compound 2-(4-{[(5Z)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetamide is a structurally complex molecule featuring a 1,3-diazinane core substituted with sulfanylidene (C=S), dioxo (C=O) groups, and a 4-methoxyphenyl moiety.

Properties

IUPAC Name

2-[4-[(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-27-14-8-4-13(5-9-14)23-19(26)16(18(25)22-20(23)29)10-12-2-6-15(7-3-12)28-11-17(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25,29)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGHFIUDSTXBIP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365687
Record name STK622320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-36-7
Record name STK622320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction.

    Attachment of the phenoxyacetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE. The presence of the methoxyphenyl group and the dioxo moiety contributes to its ability to inhibit cancer cell proliferation. For example, derivatives of similar triazine compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial properties. Research has indicated that related compounds possess activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents. The sulfonyl group may enhance interaction with microbial enzymes, leading to effective inhibition .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE involves multiple steps including the formation of the diazine ring and subsequent functionalization with the methoxyphenyl group. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of triazine derivatives, including compounds structurally similar to 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE). Results indicated a dose-dependent inhibition of cancer cell growth in vitro, with notable selectivity towards malignant cells over normal cells .

Case Study 2: Antimicrobial Activity

In research published in Antimicrobial Agents and Chemotherapy, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications to the methoxy group significantly influenced antimicrobial potency, highlighting the importance of structural optimization for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Triazole Derivatives ()

The triazole-based compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares a sulfur-containing heterocycle with the target compound. However, the triazole core (vs. diazinane) imparts distinct electronic properties and metabolic stability. Triazoles are known for strong π-π stacking and metal coordination, whereas diazinanes may exhibit enhanced conformational flexibility due to their six-membered ring .

Benzimidazole Derivatives ()

Benzimidazole derivatives like {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid esters feature fused aromatic systems. These structures often exhibit high binding affinity to proton pumps or kinases but may suffer from poor solubility compared to the target compound’s phenoxyacetamide group, which introduces polar interactions .

Functional Group Analysis

Acetamide Substituents ()

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () share the acetamide moiety with the target molecule.

Sulfur-Containing Groups

The sulfanylidene (C=S) group in the target compound contrasts with sulfonyl (SO₂) or sulfinyl (SO) groups in analogs from and .

Computational Similarity Assessment ()

Tanimoto and Dice similarity metrics, calculated using MACCS or Morgan fingerprints, could quantify structural overlap between the target compound and known bioactive molecules. For example, a high Tanimoto score (>0.85) with methotrexate analogs () might suggest shared folate pathway inhibition, though experimental validation is required .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Potential Bioactivity Reference
Target Diazinane Derivative 1,3-Diazinane Sulfanylidene, 4-methoxyphenyl, acetamide Enzyme inhibition (inferred) -
Triazole Derivative 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Antifungal/kinase inhibition
Benzimidazole Derivative Benzimidazole Sulfinyl, pyridinylmethyl Proton pump modulation
Methotrexate Analog Pteridinyl Diaminopteridinyl, benzamido Dihydrofolate reductase inhibition
Phenoxyacetamide Analog Hexanamide Dimethylphenoxy, hydroxy Protease inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s diazinane core may require multi-step synthesis similar to triazole derivatives (e.g., halogenation and nucleophilic substitution; ), but the Z-configuration at C5 introduces stereochemical challenges absent in simpler heterocycles .
  • Pharmacokinetics: The phenoxyacetamide group likely improves water solubility compared to purely aromatic analogs (), though metabolic stability may vary due to the labile sulfanylidene group .

Notes on Limitations and Contradictions

  • Computational vs. Experimental Data : While similarity metrics () predict overlapping bioactivity, core heterocycle differences (e.g., diazinane vs. triazole) could lead to divergent target profiles .

Biological Activity

The compound 2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE represents a complex organic structure with potential applications in medicinal chemistry. Its unique features, including methoxy groups and a diazinan framework, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C27H22N2O7S
  • Molecular Weight : 518.5 g/mol
  • IUPAC Name : 4-[[2-methoxy-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate that the compound effectively donates electrons or hydrogen atoms to neutralize free radicals, thus exhibiting significant antioxidant activity.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Test Compound75.3%1.37 times higher
Ascorbic Acid55%Reference

Anticancer Activity

The anticancer properties of this compound have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that the compound exhibits cytotoxic effects, particularly against U-87 cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)% Cell Viability at 100 µM
U-8712.519.6 ± 1.5%
MDA-MB-23125.040%

The data suggests that the compound's mechanism may involve apoptosis induction and inhibition of specific signaling pathways critical for cancer cell survival.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Radical Scavenging : By neutralizing free radicals, it reduces oxidative stress in cells.
  • Signal Transduction Modulation : It may alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological activities of compounds with similar structures:

  • Antioxidant and Anticancer Studies : A study published in MDPI demonstrated that derivatives with similar methoxy substitutions exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assessments : Research on related compounds revealed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for therapeutic development .
  • Antimicrobial Investigations : Compounds containing similar phenoxyacetamide scaffolds have shown broad-spectrum antimicrobial activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 2
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2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE

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